molecular formula C12H9NO4S B6037098 METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE

METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE

Cat. No.: B6037098
M. Wt: 263.27 g/mol
InChI Key: VVYFDUGNDSIVAM-RMKNXTFCSA-N
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Description

METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is an organic compound with the molecular formula C16H11NO5S It is a derivative of benzoic acid and thiazolidine, characterized by the presence of a thiazolidine ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method includes the use of dihalohydantoin as a catalyst, which allows the reaction to proceed under mild conditions without the production of acidic waste . The reaction conditions generally involve a mass ratio of benzoic acid compound to dihalohydantoin to methanol of 1: (0.01-0.4): (2-30).

Industrial Production Methods

Industrial production of this compound can be achieved through similar esterification processes, often optimized for large-scale synthesis. The use of strong acid catalysts such as sulfuric acid or hydrochloric acid is common in industrial settings to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-[(2,4-DIOXO-1,3-THIAZOLIDIN-3-YL)METHYL]BENZOATE
  • METHYL 4-[(2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-FURYL}BENZOATE
  • METHYL 4-(AMINOMETHYL)BENZOATE

Uniqueness

METHYL 4-{[(5E)-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to its specific structural features, including the thiazolidine ring and the benzoate ester group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S/c1-17-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(16)18-9/h2-6H,1H3,(H,13,14,16)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYFDUGNDSIVAM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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